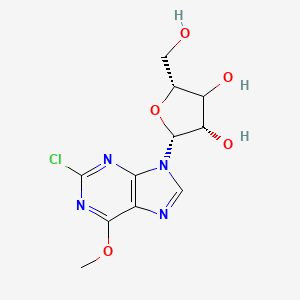

2-Chloro-6-methoxypurine riboside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13ClN4O5 |

|---|---|

Molekulargewicht |

316.70 g/mol |

IUPAC-Name |

(2R,3S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6?,7+,10-/m1/s1 |

InChI-Schlüssel |

QFGKCCNEHWKCTD-HMEJCUHCSA-N |

Isomerische SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)Cl |

Kanonische SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxypurine Riboside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-6-methoxypurine (B2425465) riboside, a key intermediate in the development of various therapeutic agents. This document details the chemical transformations, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The synthesis of 2-Chloro-6-methoxypurine riboside is typically achieved through a multi-step process commencing with the readily available starting material, 2,6-dichloropurine (B15474). The pathway involves the glycosylation of the purine (B94841) base followed by a selective nucleophilic substitution to introduce the methoxy (B1213986) group at the C6 position. The final step involves the deprotection of the ribose moiety.

The overall transformation can be summarized as follows:

-

Glycosylation: 2,6-dichloropurine is reacted with a protected ribose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, to form the corresponding protected nucleoside, 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.

-

Selective Methoxylation: The protected dichloropurine riboside is then treated with a methoxide (B1231860) source, such as sodium methoxide, which selectively displaces the more reactive chlorine atom at the 6-position of the purine ring to yield 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.

-

Deprotection: Finally, the protecting groups on the ribose sugar are removed, typically by treatment with a base like ammonia (B1221849) in methanol (B129727), to afford the target compound, this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent |

| 1. Glycosylation | 2,6-Dichloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | TMSOTf | Acetonitrile |

| 2. Methoxylation | 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine | Sodium Methoxide | - | Methanol |

| 3. Deprotection | 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine | Ammonia | - | Methanol |

Table 2: Reaction Conditions and Yields

| Step | Temperature | Reaction Time | Product | Yield (%) |

| 1. Glycosylation | Room Temperature | 2-4 hours | 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine | ~85-95% |

| 2. Methoxylation | 0 °C to Room Temperature | 1-3 hours | 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine | High |

| 3. Deprotection | Room Temperature | 12-24 hours | This compound | High |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine (Protected Dichloropurine Riboside)

-

Preparation: To a stirred suspension of 2,6-dichloropurine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 eq). Heat the mixture at 40-50 °C until a clear solution is obtained.

-

Glycosylation: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.05 eq).

-

Catalysis: Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 eq) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford the title compound as a white solid.

Step 2: Synthesis of 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine (Protected this compound)

-

Preparation: Dissolve the protected dichloropurine riboside (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Methoxylation: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Once the starting material is consumed, neutralize the reaction with acetic acid. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Step 3: Synthesis of this compound (Deprotection)

-

Preparation: Dissolve the protected this compound (1.0 eq) in methanol.

-

Deprotection: Saturate the solution with ammonia gas at 0 °C or add a solution of ammonia in methanol (e.g., 7N).

-

Reaction: Stir the mixture in a sealed vessel at room temperature for 12-24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield this compound as a white solid.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

Unraveling the Enigmatic Mechanism of Action: 2-Chloro-6-methoxypurine Riboside

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside, a synthetic purine (B94841) nucleoside analogue, has emerged as a compound of interest in oncological research due to its potential antiproliferative properties. This technical guide provides an in-depth exploration of the current understanding of its mechanism of action, drawing from available literature on related compounds and outlining key experimental approaches for its further investigation. While direct, comprehensive studies on this compound are limited, this document synthesizes indirect evidence to propose and detail its most probable molecular targets and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel purine-based therapeutics.

Introduction

Purine nucleoside analogues represent a cornerstone in the armamentarium of anticancer and antiviral therapies.[1] Their structural similarity to endogenous purines allows them to interfere with essential cellular processes, including nucleic acid synthesis and repair, ultimately leading to cytotoxicity in rapidly proliferating cells.[1] this compound belongs to this class of compounds, and while its precise mechanism of action is yet to be fully elucidated, its structural features suggest several plausible pathways through which it may exert its biological effects.

This guide will delve into the hypothesized mechanisms of action of this compound, focusing on three primary areas:

-

Inhibition of DNA Synthesis: As a nucleoside analogue, the compound may be metabolized and incorporated into DNA or RNA, leading to chain termination or dysfunction.

-

Inhibition of Poly(ADP-ribose) Polymerase (PARP): The purine scaffold is a common feature in many PARP inhibitors, suggesting a potential role in disrupting DNA repair pathways.

-

Inhibition of Adenosine (B11128) Kinase (AK): Interference with adenosine metabolism through the inhibition of AK could lead to the accumulation of adenosine and subsequent downstream signaling effects.

Detailed experimental protocols for investigating these potential mechanisms are provided, along with visualizations of the key signaling pathways and experimental workflows.

Potential Mechanisms of Action and Supporting Evidence

Interference with Nucleic Acid Synthesis

The primary and most direct hypothesis for the mechanism of action of this compound is its role as a fraudulent nucleotide. Following cellular uptake, it is likely phosphorylated to its triphosphate form by cellular kinases. This activated form can then be recognized by DNA and RNA polymerases and incorporated into nascent nucleic acid chains.

The presence of the chloro group at the 2-position and the methoxy (B1213986) group at the 6-position of the purine ring would likely disrupt the normal hydrogen bonding patterns required for accurate base pairing. This could lead to:

-

Chain Termination: The altered structure might prevent the addition of subsequent nucleotides, halting DNA replication or transcription.

-

Transcriptional and Replicational Errors: If incorporated, the analogue could cause mispairing during subsequent rounds of replication or transcription, leading to mutations and dysfunctional gene products.

While direct evidence for this compound is pending, studies on the related compound 6-methylpurine (B14201) have shown its incorporation into both RNA and DNA of CEM cells, leading to the inhibition of protein, RNA, and DNA synthesis.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway. PARP inhibitors have gained significant traction as anticancer agents, especially in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations).

The purine ring is a common structural motif in many known PARP inhibitors. It is plausible that this compound could bind to the nicotinamide-binding pocket of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting DNA repair. This would lead to an accumulation of DNA damage and ultimately trigger apoptosis.

Inhibition of Adenosine Kinase (AK)

Adenosine kinase is a key enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). Inhibition of AK can lead to an increase in intracellular and extracellular adenosine levels. Elevated adenosine can then activate adenosine receptors, leading to a variety of downstream effects, including anti-inflammatory and immunosuppressive responses, which could indirectly contribute to its anticancer activity. Purine nucleoside phosphorylase (PNP) is another crucial enzyme in the purine salvage pathway, and its inhibition is a known therapeutic strategy.[2][3][4][5] While direct inhibition of PNP by this compound has not been demonstrated, the structural similarity to other purine-based PNP inhibitors suggests this as a possible secondary mechanism.[6]

Quantitative Data

Direct quantitative data for the biological activity of this compound is not extensively available in the public domain. However, data from related compounds can provide an initial framework for understanding its potential potency. A study on a series of acyclic unsaturated 2,6-substituted purines, including derivatives of 2-chloro-6-methoxypurine, reported GI50 values in the 1–5 µM range for several human tumor cell lines.[7] Another study on 2-chloropurine arabinosides found that a serine derivative exhibited an IC50 of 16 µM in the human acute myeloid leukemia cell line U937.[8]

Table 1: Cytotoxicity of Related Purine Analogues

| Compound Class | Cell Line(s) | Activity Metric | Value Range |

| Acyclic unsaturated 2,6-substituted purines | NCI-60 Panel | GI50 | 1 - 5 µM[7] |

| 2-Chloropurine arabinoside (serine derivative) | U937 (Leukemia) | IC50 | 16 µM[8] |

Note: This table presents data for structurally related compounds to provide context. Specific data for this compound is needed for accurate assessment.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. The following protocols provide a starting point for researchers.

Cell Proliferation and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon cancer cell lines) and a non-cancerous control cell line in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to measure the number of viable cells in each well.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP Inhibition Assay (ELISA-based)

Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1.

Methodology:

-

Assay Setup: Use a commercially available PARP assay kit (ELISA format).[9][10] Coat a 96-well plate with histone proteins, which serve as a substrate for PARP.

-

Enzymatic Reaction: Add purified PARP1 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells. Incubate to allow for the PARylation reaction to occur.

-

Detection: Add streptavidin-HRP to the wells, which binds to the biotinylated PAR chains. Add a chemiluminescent or colorimetric HRP substrate.

-

Data Analysis: Measure the signal (luminescence or absorbance), which is proportional to PARP activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Adenosine Kinase Activity Assay

Objective: To assess the inhibitory effect of this compound on adenosine kinase activity.

Methodology:

-

Assay Principle: This assay measures the amount of ADP produced from the kinase reaction.[11][12][13][14]

-

Reaction Mixture: Prepare a reaction mixture containing purified adenosine kinase, adenosine, ATP, and varying concentrations of this compound.

-

Kinase Reaction: Initiate the reaction and incubate for a specific time at the optimal temperature for the enzyme.

-

ADP Detection: Use a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Data Analysis: Calculate the percentage of adenosine kinase inhibition at each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the hypothesized mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Hypothesized mechanisms of action for this compound.

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent, but a thorough understanding of its mechanism of action is paramount for its rational development. This technical guide has outlined the most probable molecular targets and signaling pathways based on its structural characteristics and the known activities of related purine analogues. The primary hypothesized mechanisms include interference with nucleic acid synthesis, inhibition of PARP, and inhibition of adenosine kinase.

Future research should focus on obtaining direct experimental evidence to validate these hypotheses. Key priorities include:

-

Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Conducting direct enzymatic assays to quantify its inhibitory activity against PARP1 and adenosine kinase.

-

Investigating its cellular metabolism to confirm its conversion to the active triphosphate form.

-

Assessing its incorporation into DNA and RNA and the downstream functional consequences.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these critical investigations. A comprehensive elucidation of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Some inhibitors of purine nucleoside phosphorylase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The transition state analog inhibitor of Purine Nucleoside Phosphorylase (PNP) Immucillin-H arrests bone loss in rat periodontal disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting PNP for the therapy of hyperuricemia in Lesch-Nyhan disease: Preliminary in vitro studies with analogues of immucillin-G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. benchchem.com [benchchem.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. abcam.com [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: 2-Chloro-6-methoxypurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside is a synthetic purine (B94841) nucleoside analog with potential as a research tool in cellular biology and drug discovery. As a hypoxanthine (B114508) analog, it is implicated in pathways related to purine metabolism and cellular signaling. This document provides a comprehensive overview of the available technical information regarding its chemical properties, synthesis, and potential biological activities, with a focus on its putative role as a poly(ADP-ribose) polymerase (PARP) inhibitor and its potential effects on cancer cell proliferation. Due to the limited availability of public research data specifically on this compound, this guide also extrapolates information from closely related compounds to provide a broader context for its potential applications and mechanisms of action.

Chemical Properties and Synthesis

This compound, also known as 2-Chloro-6-O-methyl-inosine, is a modified purine ribonucleoside. Its structure consists of a 2-chloropurine base linked to a ribose sugar moiety, with a methoxy (B1213986) group at the 6th position of the purine ring.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-6-chloropurine riboside | 6-Chloropurine riboside |

| Molecular Formula | C₁₁H₁₃ClN₄O₅ | C₁₀H₁₂ClN₅O₄[1][2] | C₁₀H₁₁ClN₄O₄ |

| Molecular Weight | Not explicitly found | 301.69 g/mol [1] | 286.67 g/mol [3] |

| CAS Number | Not explicitly found | 2004-07-1[1] | 5399-87-1[3] |

| Appearance | Not explicitly found | White to Off-white Powder[1] | Powder[3] |

| Melting Point | Not explicitly found | 165-167 °C (dec.)[1] | 158-162 °C (dec.)[3] |

| Solubility | Not explicitly found | DMSO, Methanol[1] | Not explicitly found |

Synthesis Protocol

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a plausible synthetic route can be inferred from the synthesis of related purine nucleosides. A common method involves the glycosylation of a modified purine base with a protected ribose derivative, followed by deprotection.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodologies (Inferred):

-

Protection of Ribose: The hydroxyl groups of D-ribose are typically protected, for example, by acetylation using acetic anhydride (B1165640) in the presence of a base like pyridine. This prevents unwanted side reactions during glycosylation.

-

Activation of the Anomeric Carbon: The protected ribose is then activated at the anomeric carbon (C1) to facilitate nucleophilic attack by the purine base. This can be achieved by converting the C1 hydroxyl group to a leaving group, such as a halide (e.g., using HBr in acetic acid).

-

Glycosylation: The protected and activated ribose is coupled with 2-Chloro-6-methoxypurine. The Vorbrüggen glycosylation, using a silylated purine base and a Lewis acid catalyst (e.g., TMSOTf), is a common and effective method for forming the N-glycosidic bond with high stereoselectivity for the desired β-anomer.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed from the ribose moiety to yield the final product. This is often accomplished by treatment with a base, such as ammonia (B1221849) in methanol. Purification is typically performed using column chromatography.

Biological Activity and Potential Mechanism of Action

Putative PARP Inhibition

This compound is described as a hypoxanthine analog and a potential endogenous poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).

Proposed Mechanism of PARP Inhibition:

Caption: Proposed mechanism of PARP inhibition by this compound.

Experimental Protocol: PARP Inhibition Assay (General)

A common method to assess PARP inhibition is a colorimetric or chemiluminescent assay.

-

Plate Preparation: A 96-well plate is coated with histones (PARP substrates).

-

Reaction Mixture: A reaction mixture containing recombinant PARP1 enzyme, biotinylated NAD⁺, and varying concentrations of the test compound (this compound) is added to the wells.

-

Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones to occur.

-

Detection: The incorporated biotinylated PAR is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric or chemiluminescent substrate.

-

Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data:

No specific IC₅₀ values for PARP inhibition by this compound are currently available in the public literature.

Antiproliferative and Cytotoxic Effects

Purine analogs are a well-established class of anticancer agents. They can exert their effects by interfering with DNA and RNA synthesis or by modulating cellular signaling pathways. While specific data for this compound is scarce, studies on related compounds provide insights into its potential antiproliferative activity. For instance, a derivative of 2-chloropurine riboside has shown antiproliferative activity against the U937 human acute myeloid leukemia cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

Quantitative Data:

No specific IC₅₀ values for the antiproliferative activity of this compound against a panel of cancer cell lines are currently available in the public literature.

Potential Modulation of Signaling Pathways

The biological effects of purine analogs are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of related compounds, the MAPK/ERK pathway is a potential target.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. The activation of this pathway has been shown to confer resistance to some purine analog-based therapies.

Potential Interaction with the MAPK/ERK Pathway:

References

Unveiling the Biological Activity of 2-Chloro-6-methoxypurine Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside is a synthetic purine (B94841) nucleoside analog with potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activity, drawing upon data from structurally related compounds to infer its mechanism of action. This document details its likely antiproliferative and pro-apoptotic effects, potential as a kinase inhibitor, and provides detailed protocols for key experimental assays.

Introduction

Purine nucleoside analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes such as DNA replication and cell signaling. This compound belongs to this class of compounds and is an important subject of investigation for its potential biological activities. This guide synthesizes the available information on its and related compounds' bioactivity, focusing on antiproliferative effects, apoptosis induction, and kinase inhibition.

Antiproliferative Activity

While direct quantitative data for this compound is not extensively available in the public domain, studies on closely related 2-chloropurine riboside derivatives provide strong evidence for its potential as an antiproliferative agent. For instance, a serine derivative of 2-chloropurine riboside has demonstrated notable activity against human acute myeloid leukemia cells.

Table 1: Antiproliferative Activity of a 2-Chloropurine Riboside Derivative

| Compound | Cell Line | IC50 (µM) |

| 2-Chloropurine riboside serine derivative | U937 (Human Acute Myeloid Leukemia) | 16 |

Data inferred from studies on structurally similar compounds.

Mechanism of Action

The biological effects of purine analogs are often multifaceted, involving the induction of apoptosis and the inhibition of critical cellular kinases.

Induction of Apoptosis

It is hypothesized that this compound, similar to other nucleoside analogs, can induce programmed cell death (apoptosis) in cancer cells. This is a crucial mechanism for eliminating malignant cells. The proposed pathway involves the activation of intracellular caspases, leading to the execution of the apoptotic program.

Cell Cycle Arrest

Related purine analogs have been shown to cause cell cycle arrest, a state where the cell is prevented from proceeding through the cell cycle to divide. For example, the related compound 2-chloroadenosine (B27285) has been observed to arrest prostate cancer cells in the S-phase of the cell cycle, inhibiting DNA synthesis. It is plausible that this compound exerts a similar effect, contributing to its antiproliferative activity.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. It is therefore anticipated that this compound may exhibit inhibitory activity against one or more protein kinases, thereby disrupting signaling pathways essential for cancer cell growth and survival.

Below is a diagram illustrating the potential signaling pathway affected by this compound, leading to apoptosis.

Caption: Putative mechanism of action for this compound.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.[1][2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

References

2-Chloro-6-methoxypurine Riboside: An In-depth Technical Guide on a Hypoxanthine Analog for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxypurine (B2425465) riboside, a synthetic nucleoside analog of hypoxanthine (B114508). This document collates available data on its synthesis, potential mechanisms of action, and relevant experimental protocols to support further research and development in oncology and other therapeutic areas.

Introduction

2-Chloro-6-methoxypurine riboside is a purine (B94841) analog that mimics the endogenous nucleoside hypoxanthine. Such analogs are of significant interest in drug discovery due to their ability to interfere with essential cellular processes like DNA and RNA synthesis. By substituting the natural purine, these molecules can disrupt the purine salvage pathway, inhibit key enzymes, and induce cytotoxicity in rapidly proliferating cells, making them promising candidates for anticancer therapies. This guide explores the potential of this compound as a therapeutic agent, with a focus on its role as a hypoxanthine analog.

Synthesis and Chemical Properties

Synthesis of the 2-Chloro-6-methoxypurine Base

A reported method for the synthesis of the 2-chloro-6-methoxypurine base is as follows[1]:

Protocol:

-

2,6-dichloropurine (5.0 g, 27 mmol) is reacted with sodium methoxide (B1231860) (30 wt.%, 14.6 g, 270 mmol) in anhydrous methanol (B129727) (250 mL).

-

The reaction mixture is refluxed for 16 hours.

-

The crude product is worked up and crystallized from methanol to yield 2-chloro-6-methoxypurine as a snow-white solid (4.0 g, 82% yield).

Ribosylation (General Method)

The attachment of the ribose sugar to the purine base can be achieved through various glycosylation methods. A common approach is the Vorbrüggen glycosylation, which involves reacting the silylated purine base with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Subsequent deprotection of the benzoyl groups yields the final riboside.

Biological Activity and Mechanism of Action

As a hypoxanthine analog, this compound is postulated to exert its biological effects through interference with the purine salvage pathway and potential inhibition of enzymes that utilize hypoxanthine or its derivatives as substrates.

Interference with the Purine Salvage Pathway

The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, which is particularly crucial for rapidly dividing cancer cells. Hypoxanthine is a key intermediate in this pathway, being converted to inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By mimicking hypoxanthine, this compound could potentially compete for and inhibit HGPRT, leading to a depletion of the purine nucleotide pool and subsequent cell death.

References

An In-depth Technical Guide to 2-Chloro-6-methoxypurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine (B2425465) riboside, a synthetic purine (B94841) nucleoside, has garnered interest within the scientific community as a versatile chemical intermediate and a potential modulator of key biological pathways. As a hypoxanthine (B114508) analog, it serves as a precursor for the synthesis of various biologically active molecules and has been investigated for its intrinsic effects on cellular processes, notably as a potential inhibitor of poly(ADP-ribose) polymerase (PARP) and through the modulation of adenosine (B11128) receptor signaling by its derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-Chloro-6-methoxypurine riboside, with a focus on furnishing researchers with detailed experimental methodologies and quantitative data to facilitate further investigation and drug development efforts.

Discovery and History

The precise historical record of the initial synthesis and discovery of this compound is not prominently documented in readily available scientific literature. Its emergence is closely tied to the broader exploration of purine chemistry and the synthesis of nucleoside analogs as potential therapeutic agents. The development of synthetic routes to modify the purine core, particularly at the 2 and 6 positions, has been a long-standing focus in medicinal chemistry. The precursor, 2,6-dichloropurine (B15474), is a key starting material for a wide array of purine derivatives, and the methodologies for its conversion to compounds like this compound have been refined over time through various chemical and enzymatic approaches. While a singular "discovery" paper is not evident, its use as a chemical intermediate is documented in patents and research articles focused on the synthesis of more complex nucleoside analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound involves the selective methoxylation of a 2,6-dichloropurine riboside precursor.

Experimental Protocol: Synthesis from 2,6-Dichloropurine Riboside

-

Materials:

-

2,6-Dichloropurine-9-β-D-ribofuranoside

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous methanol (B129727) (MeOH)

-

Dry dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc) and hexanes for elution

-

-

Procedure:

-

Dissolve 2,6-Dichloropurine-9-β-D-ribofuranoside in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium methoxide (typically 1.1 to 1.5 equivalents) in methanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with an appropriate acid (e.g., acetic acid).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.

-

Enzymatic Synthesis

Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions. Nucleoside phosphorylases are commonly employed for the synthesis of purine nucleosides.

Experimental Protocol: Enzymatic Synthesis using Nucleoside Phosphorylase

-

Materials:

-

2-Chloro-6-methoxypurine

-

α-D-Ribose-1-phosphate

-

Purine nucleoside phosphorylase (PNP)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

-

Procedure:

-

Prepare a reaction mixture containing 2-chloro-6-methoxypurine and α-D-ribose-1-phosphate in potassium phosphate buffer.

-

Add purine nucleoside phosphorylase to the mixture.

-

Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the formation of this compound using high-performance liquid chromatography (HPLC).

-

Upon completion, terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

-

Purify the product from the reaction mixture using HPLC or other chromatographic techniques.

-

Biological Activity and Applications

This compound serves as a valuable scaffold in drug discovery and a probe for studying enzymatic pathways. Its biological effects are primarily associated with its role as a hypoxanthine analog and the activities of its derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

As a hypoxanthine analog, this compound has been suggested as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARPs are crucial for DNA repair and genomic stability, making them attractive targets for cancer therapy. While specific quantitative data for the parent compound is limited in public literature, the purine scaffold is a known feature of many PARP inhibitors.

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

-

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

This compound (or other test compounds)

-

-

Procedure:

-

To the histone-coated wells, add the test compound at various concentrations.

-

Add a mixture of PARP-1 enzyme and activated DNA.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the wells to remove unincorporated reagents.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the wells again.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

-

Adenosine Receptor Modulation by Derivatives

Derivatives of this compound, particularly those with substitutions at the C6 position, have been synthesized and evaluated for their activity at adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are involved in a wide range of physiological processes, making them important drug targets.

Experimental Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).

-

Test compound (derivatives of this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

-

Quantitative Data

While extensive quantitative data specifically for this compound is not widely published, the following table summarizes representative data for some of its derivatives to provide a comparative context for researchers.

| Compound/Derivative | Target | Assay Type | Value | Reference |

| 2-Chloro-6-(substituted)-purine riboside derivatives | A1 Adenosine Receptor | Radioligand Binding | Ki values in nM to µM range | [1] |

| 2-Chloro-6-(substituted)-purine arabinoside derivatives | U937 cell line | Antiproliferative | IC50 values in µM range | [2] |

Note: The specific values for derivatives can vary significantly based on the nature of the substitution.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

Synthesis Workflow

Caption: Chemical and enzymatic synthesis workflows for this compound.

PARP Inhibition Signaling Pathway

Caption: Simplified PARP-1 signaling pathway and the potential point of inhibition.

Adenosine Receptor Signaling (General)

Caption: General signaling pathways for adenosine receptor subtypes.

Conclusion

This compound represents a valuable building block in medicinal chemistry, with its derivatives showing promise in modulating important biological targets such as adenosine receptors. Furthermore, its structural similarity to endogenous purines suggests a potential role as a direct modulator of enzymes like PARP. This guide has provided a consolidated resource on the synthesis and biological evaluation of this compound, including detailed experimental protocols and a framework for understanding its potential mechanisms of action. Further research is warranted to fully elucidate the specific quantitative biological activities of this compound itself and to explore the therapeutic potential of its novel derivatives.

References

In Vitro Profile of 2-Chloro-6-methoxypurine Riboside and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro studies specifically focused on 2-Chloro-6-methoxypurine riboside are limited. This guide provides a comprehensive overview of the available data on closely related 2-chloropurine nucleoside analogs and outlines standard experimental protocols and potential signaling pathways relevant to the evaluation of such compounds.

Executive Summary

This compound is a synthetic purine (B94841) nucleoside analog. While direct in vitro studies on this specific compound are not extensively reported in the public domain, research on structurally similar compounds, particularly 2-chloropurine arabinosides with substitutions at the C6 position, has demonstrated potential antiproliferative activity. This document summarizes the available biological data on these analogs, provides detailed experimental methodologies for key assays typically employed in the in vitro characterization of nucleoside analogs, and visualizes relevant biological processes and experimental workflows.

In Vitro Biological Activity of 2-Chloropurine Nucleoside Analogs

The primary therapeutic potential of nucleoside analogs like this compound lies in their ability to interfere with cellular proliferation, making them candidates for anticancer and antiviral therapies. The biological activity of these compounds is often assessed through cytotoxicity and antiproliferative assays.

Antiproliferative Activity

Studies on a series of 2-chloropurine arabinosides, where the 6-methoxy group is replaced by chiral amino acid amides, have shown antiproliferative effects against human acute myeloid leukemia (U937) cells.[1] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Table 1: Antiproliferative Activity of 2-Chloropurine Arabinoside Analogs against U937 Cells

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| 9-β-D-arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | 16 | Nelarabine | 3 |

Data extracted from studies on related 2-chloropurine arabinosides.[1]

Key Experimental Protocols

The in vitro evaluation of novel nucleoside analogs involves a cascade of experiments to determine their biological effects and mechanism of action. Below are detailed protocols for foundational assays.

Cell Culture

-

Cell Line: Human acute myeloid leukemia (U937) cells are a common model for hematological malignancies.

-

Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Enzymatic Synthesis of Nucleoside Analogs

The synthesis of purine nucleoside analogs can be achieved through enzymatic methods, such as transglycosylation reactions catalyzed by nucleoside phosphorylases.[1]

-

Reaction Mixture: Prepare a reaction mixture containing the purine base (e.g., 2-chloro-6-methoxypurine), a pentose-1-phosphate donor, and a suitable nucleoside phosphorylase enzyme in a buffered solution.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a specified period.

-

Monitoring: Monitor the progress of the reaction using techniques like High-Performance Liquid Chromatography (HPLC).

-

Purification: Purify the synthesized nucleoside analog from the reaction mixture using chromatographic methods.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of a novel nucleoside analog.

Caption: A generalized workflow for the in vitro evaluation of a novel nucleoside analog.

Potential Signaling Pathway of Action for Purine Analogs

Purine analogs often exert their cytotoxic effects by being metabolized within the cell to their triphosphate form, which can then be incorporated into DNA or RNA, leading to chain termination and cell death. They can also inhibit key enzymes involved in nucleotide metabolism.

Caption: A putative mechanism of action for a purine nucleoside analog.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-6-methoxypurine riboside in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Chloro-6-methoxypurine riboside is a purine (B94841) analog with potential applications in cancer research. The following application notes and protocols are compiled from existing literature on this compound and structurally similar molecules. Researchers should optimize these protocols for their specific experimental conditions.

Introduction

This compound is a synthetic nucleoside analog. Like other purine analogs, it is investigated for its potential as a cytotoxic agent in cancer cells. Its mechanism of action is believed to involve intracellular phosphorylation by adenosine (B11128) kinase, leading to the formation of toxic nucleotide analogs that can disrupt DNA and RNA synthesis, ultimately inducing apoptosis. These notes provide an overview of its application in cancer research, including its mechanism of action, protocols for in vitro and in vivo studies, and representative data from related compounds.

Mechanism of Action

The proposed mechanism of action for this compound is initiated by its transport into the cancer cell, followed by a series of enzymatic conversions. The key enzyme, adenosine kinase, phosphorylates the riboside into its monophosphate form. Subsequent phosphorylations lead to the formation of the corresponding triphosphate analog. This analog can then compete with endogenous purine triphosphates for incorporation into DNA and RNA by polymerases. This incorporation leads to chain termination, DNA damage, and inhibition of essential cellular processes, ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

In Vitro Applications & Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effective concentration of this compound required to inhibit cancer cell growth.

Data Presentation: Cytotoxicity of Related Purine Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related purine analogs in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for this compound.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| 2,6-Disubstituted Purine | Human Tumor Cell Lines (general) | 1 - 5 |

| 6-Methoxypurine Derivative | Most Human Tumor Cell Lines | 1 - 5 |

| 6-Methylpurine-β-D-riboside | Human Tumor Cell Lines | 0.006 - 0.034 |

| 6-Methylpurine-α-D-riboside | Human Tumor Cell Lines | 1.47 - 4.83 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation with MTT: Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and Signaling Pathways

Western blotting can be used to investigate the effect of this compound on key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and other relevant signaling pathways.

Experimental Protocol: Western Blot

-

Cell Treatment and Lysis: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Applications & Protocols

Tumor Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism, a tumor xenograft model in immunocompromised mice is commonly used.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

-

Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

In Vivo Experimental Workflow Diagram

Caption: Workflow for a tumor xenograft study.

Application Notes and Protocols for the Study of 2-Chloro-6-methoxypurine Riboside in Leukemia Cell Lines

Introduction

Purine (B94841) analogs represent a cornerstone in the chemotherapy of hematological malignancies.[3][6] Compounds like 2-chloroadenosine (B27285) and its deoxyribose counterpart, cladribine, exert their cytotoxic effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[2][7] 2-Chloro-6-methoxypurine riboside, as a member of this class, is hypothesized to exhibit similar anti-proliferative and pro-apoptotic activities in leukemia cell lines. The presence of a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position of the purine ring may influence its metabolic stability, cellular uptake, and interaction with target enzymes, potentially offering a unique therapeutic profile.[1]

These application notes provide a framework for the initial in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression in leukemia cell lines.

Hypothesized Mechanism of Action

Based on the literature for related compounds, this compound is likely to function as a pro-drug that, upon cellular uptake, is metabolized to its triphosphate form. This active metabolite could then interfere with nucleic acid synthesis by competing with endogenous purine nucleosides, leading to DNA strand breaks and inhibition of DNA repair mechanisms.[2] This, in turn, is expected to trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, cytochrome c release, and caspase activation.

Figure 1: Hypothesized mechanism of action for this compound.

Data Presentation

Table 1: Example Cytotoxicity of this compound on Various Leukemia Cell Lines (IC50 values in µM)

| Cell Line | Type | Incubation Time | IC50 (µM) |

| MOLT-4 | Acute Lymphoblastic Leukemia (T-cell) | 48h | 5.2 |

| HL-60 | Acute Promyelocytic Leukemia | 48h | 8.7 |

| K562 | Chronic Myelogenous Leukemia | 48h | 12.1 |

| Jurkat | Acute T-cell Leukemia | 48h | 6.5 |

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Example Apoptosis Induction by this compound in MOLT-4 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Control | 0 | 5.1 ± 0.8 |

| Compound | 2.5 | 25.3 ± 2.1 |

| Compound | 5.0 | 48.9 ± 3.5 |

| Compound | 10.0 | 72.4 ± 4.2 |

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 3: Example Cell Cycle Analysis of MOLT-4 Cells Treated with this compound

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 0 | 45.2 ± 2.3 | 35.1 ± 1.9 | 19.7 ± 1.5 |

| Compound | 5.0 | 40.1 ± 2.1 | 48.5 ± 2.8 | 11.4 ± 1.2 |

Note: The above data is hypothetical and for illustrative purposes only, suggesting a potential S-phase arrest based on related compounds.[7] Actual values must be determined experimentally.

Experimental Protocols

Figure 2: General experimental workflow for evaluating the compound.

Cell Culture

-

Cell Lines: MOLT-4, HL-60, K562, and Jurkat cells are recommended as representative leukemia cell lines.

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for suspension cultures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed 5 x 10^5 cells per well in a 6-well plate and treat with the desired concentrations of this compound for 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

-

Procedure:

-

Seed 1 x 10^6 cells in a 60 mm dish and treat with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The provided protocols and application notes offer a foundational approach for the investigation of this compound's potential as an anti-leukemic agent. While the exact biological activity of this specific compound requires empirical determination, the methodologies outlined, based on the known effects of related purine analogs, will enable a thorough initial characterization of its cytotoxic, pro-apoptotic, and cell cycle-modifying properties. Further studies could explore the detailed molecular mechanisms, including the identification of specific protein targets and signaling pathways affected by this novel compound.

References

- 1. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution of 2-Chloro-6-methoxypurine riboside for Cell Culture Applications

Introduction

2-Chloro-6-methoxypurine riboside is a synthetic nucleoside analog of interest in various biological studies, including cancer research and virology. Proper dissolution and preparation of this compound are critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization of this compound for use in cell culture experiments. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of structurally similar purine (B94841) ribosides and general best practices for handling hydrophobic compounds in a research setting.

Solubility Data

The solubility of this compound has not been extensively reported. The following table provides solubility information for the closely related compound, 6-Chloropurine riboside, which can be used as a guideline. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.

| Solvent | Estimated Solubility of this compound | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 5 mg/mL | Based on the solubility of 6-Chloropurine riboside. The recommended solvent for stock solution preparation. |

| Dimethyl Formamide (DMF) | ~ 2 mg/mL | An alternative organic solvent. |

| Water | Poorly soluble | Not recommended for initial dissolution. |

| Ethanol | Poorly soluble | Not recommended for initial dissolution. |

| Cell Culture Medium | Very low | Direct dissolution is not advised. |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Safety Precautions: Work in a chemical fume hood and wear appropriate PPE.

-

Weighing the Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the product sheet), weigh out the corresponding mass in milligrams.

-

Adding Solvent: In the fume hood, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

-

Dissolution: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

-

Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration of DMSO solutions is generally not recommended as it can be difficult and may not be necessary if proper sterile technique is used.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing a Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.

-

First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.

-

Then, add the appropriate volume of the intermediate solution to your cell culture plates or flasks containing cells and medium to reach the final desired concentration.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of 0.1% or less is well-tolerated by most cell lines.

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of cells.

-

Incubation: Mix the medium gently after adding the compound and incubate the cells under their normal growth conditions.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound solutions.

Stability and Handling Considerations

-

Stock Solution Stability: While specific stability data is unavailable, purine nucleoside analogs in DMSO are generally stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Working Solution Stability: It is recommended to prepare fresh dilutions of the compound in cell culture medium for each experiment. The stability of the compound in aqueous media containing various components is unknown and may be limited.

-

Precipitation: If precipitation is observed upon dilution in cell culture medium, consider lowering the concentration of the stock solution or the final working concentration.

Disclaimer: This protocol is a general guideline. Researchers should consult the manufacturer's product information sheet for any specific handling instructions. It is the user's responsibility to validate this protocol for their specific cell type and experimental conditions.

Application Notes and Protocols for Purine Analogs in Kinase Inhibitor Screening

Disclaimer: Due to the limited availability of specific data for 2-Chloro-6-methoxypurine riboside in publicly accessible scientific literature, this document provides a representative application note and protocol using a well-characterized purine (B94841) analog, Roscovitine (Seliciclib) . Roscovitine is a potent inhibitor of several cyclin-dependent kinases (CDKs) and serves as an excellent model for demonstrating the application of purine analogs in kinase inhibitor screening assays.

Introduction

Purine analogs represent a significant class of kinase inhibitors due to their structural similarity to adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor in kinase-catalyzed reactions.[1] This structural mimicry allows them to bind to the ATP-binding pocket of kinases, thereby competitively inhibiting their activity. Roscovitine is a 2,6,9-trisubstituted purine that selectively inhibits several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Its mode of action and well-defined inhibitory profile make it a valuable tool in cancer research and drug development, as well as a useful control compound in kinase inhibitor screening campaigns.

Data Presentation: Inhibitory Profile of Roscovitine

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the IC50 values for Roscovitine against a panel of kinases, demonstrating its selectivity.

| Kinase Target | IC50 (µM) |

| CDK5/p35 | 0.16[3] |

| CDK2/cyclin E | 0.7[3] |

| Cdc2 (CDK1)/cyclin B | 0.65[3] |

| CDK2/cyclin A | 0.7[3] |

| CDK7/cyclin H | 0.49[4] |

| CDK9 | ~0.4 |

| ERK1 | 34[5] |

| ERK2 | 14[5] |

| CDK4 | >100[5] |

| CDK6 | >100[5] |

Experimental Protocols

In Vitro Kinase Assay: CDK2/Cyclin A2 Inhibition

This protocol describes a luminescence-based assay to determine the in vitro potency of a purine analog inhibitor against CDK2/Cyclin A2. The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., a peptide derived from Histone H1)

-

ATP

-

Roscovitine (or other purine analog)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

-

ADP-Glo™ Kinase Assay Kit

-

96-well or 384-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of Roscovitine in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate in Kinase Assay Buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be close to its Km value for the kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[6]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Cell Proliferation (MTT Assay)

This protocol assesses the effect of a purine analog inhibitor on the proliferation of a cancer cell line (e.g., human osteosarcoma cells).[7]

Materials:

-

Human osteosarcoma cell line (e.g., U2OS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Roscovitine (or other purine analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of Roscovitine in the cell culture medium.

-